molecular formula C10H12N2O3 B5042329 N-(4-methoxybenzyl)ethanediamide

N-(4-methoxybenzyl)ethanediamide

Cat. No.: B5042329
M. Wt: 208.21 g/mol
InChI Key: OLLCXBCTDJRLPG-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)ethanediamide is a synthetic amide derivative characterized by a central ethanediamide backbone substituted with a 4-methoxybenzyl group. Its IUPAC name, N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (CAS: 333352-01-5), reflects its complex structure, which includes a piperazine ring and a 4-methylbenzoyl moiety . This compound is typically synthesized via multi-step condensation reactions, often involving intermediates like bromopyridines or anilines, followed by purification via silica gel chromatography or reverse-phase HPLC . Its applications span pharmaceutical research, particularly in kinase inhibition and antimicrobial studies, due to the 4-methoxybenzyl group’s role in enhancing bioavailability and metabolic stability .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-15-8-4-2-7(3-5-8)6-12-10(14)9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLCXBCTDJRLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The 4-methoxybenzyl group is a recurring motif in medicinal chemistry. Below is a comparison of N-(4-methoxybenzyl)ethanediamide with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Primary Application Synthesis Yield (%)
This compound Ethanediamide + 4-methoxybenzyl + piperazine 506.6 (calculated) Kinase inhibition ~66 (analogous)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives Quinazoline + 4-methoxybenzylamine 358.1 (ESI-MS) Anticancer agents 66.6
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide + dichlorophenyl + ethoxymethoxy 384.2 (calculated) Herbicide Not reported
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyl-triazolyl)phenyl)methanesulfonamide) Sulfonamide + triazole + dichlorophenyl 396.1 (calculated) Pesticide Not reported

Key Observations :

  • Bioactivity : The 4-methoxybenzyl group in this compound and quinazoline derivatives enhances binding to biological targets (e.g., kinases), whereas dichlorophenyl or triazole groups in pesticides improve herbicidal activity .
  • Synthetic Complexity : this compound requires multi-step synthesis (condensation, deprotection, HPLC purification), achieving moderate yields (~66%), comparable to quinazoline derivatives . In contrast, simpler amides like etobenzanid are synthesized in fewer steps but lack detailed yield data .

Physicochemical Properties

  • Solubility : The piperazine and ethanediamide groups in this compound improve water solubility relative to purely aromatic amides like etobenzanid, which rely on hydrophobic substituents .
  • Stability : The 4-methoxybenzyl group confers resistance to oxidative degradation, a feature shared with sulfentrazone’s difluoromethyl group .

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